molecular formula C16H22N2O5 B15287019 N-(2-(((Benzyloxy)carbonyl)amino)propanoyl)valine

N-(2-(((Benzyloxy)carbonyl)amino)propanoyl)valine

Cat. No.: B15287019
M. Wt: 322.36 g/mol
InChI Key: MSDUZLXFEMEMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxycarbonylalanylvaline is a chemical compound with the molecular formula C16H22N2O5. It is primarily used for research purposes and is not intended for human or veterinary use. This compound is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes .

Preparation Methods

The synthesis of benzyloxycarbonylalanylvaline typically involves the protection of the amino group of valine with a benzyloxycarbonyl (Cbz) group. The protected valine is then coupled with alanyl chloride under specific reaction conditions to form benzyloxycarbonylalanylvaline. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane (DCM). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Benzyloxycarbonylalanylvaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding amino acids

Scientific Research Applications

Benzyloxycarbonylalanylvaline has several scientific research applications:

    Chemistry: It is used as a building block in peptide synthesis and as a precursor for more complex molecules.

    Biology: The compound is used in studies related to protein synthesis and enzyme-substrate interactions.

    Medicine: Research involving benzyloxycarbonylalanylvaline includes its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialized chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of benzyloxycarbonylalanylvaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include the modulation of protein synthesis and metabolic processes .

Comparison with Similar Compounds

Benzyloxycarbonylalanylvaline can be compared with other similar compounds, such as:

    L-alanyl-L-valine: This compound has similar structural features but differs in its chemical properties and reactivity.

    L-valyl-L-alanine: Another similar compound with distinct sorption properties and thermal stability.

    Benzyloxycarbonylvaline: A related compound with different applications and reactivity profiles.

Benzyloxycarbonylalanylvaline stands out due to its unique combination of chemical properties and its versatility in various research applications.

Properties

IUPAC Name

3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDUZLXFEMEMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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